molecular formula C9H18N2O B13148054 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one

1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one

Cat. No.: B13148054
M. Wt: 170.25 g/mol
InChI Key: UKBHTCPTQYLEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one is a chemical compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . This compound is used primarily for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one typically involves the reaction of 2-methylpyrrolidine with a suitable aminomethylating agent under controlled conditions . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one is unique due to its specific aminomethyl and methyl substitutions on the pyrrolidine ring, which confer distinct chemical and biological properties. These structural features may result in different reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-[2-(aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C9H18N2O/c1-3-8(12)11-6-4-5-9(11,2)7-10/h3-7,10H2,1-2H3

InChI Key

UKBHTCPTQYLEPB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCC1(C)CN

Origin of Product

United States

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